N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide

Description

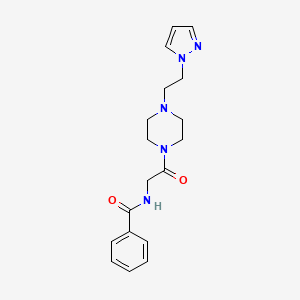

N-(2-(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide is a benzamide derivative featuring a piperazine core modified with a 1H-pyrazole-containing ethyl substituent. The compound’s structure comprises three key regions: (1) a benzamide group, (2) a 2-oxoethyl linker, and (3) a piperazine ring substituted at the 4-position with a 2-(1H-pyrazol-1-yl)ethyl chain.

Properties

IUPAC Name |

N-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c24-17(15-19-18(25)16-5-2-1-3-6-16)22-12-9-21(10-13-22)11-14-23-8-4-7-20-23/h1-8H,9-15H2,(H,19,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJIAEZWAZUPTSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CNC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Pyrazole Moiety: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Preparation of Piperazine Derivative: The pyrazole derivative is then reacted with an appropriate piperazine compound, often through nucleophilic substitution reactions.

Coupling with Benzamide: The final step involves coupling the piperazine-pyrazole intermediate with a benzoyl chloride derivative to form the target compound. This step is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

Medicine: Preliminary studies suggest that the compound may exhibit pharmacological activity, including anti-inflammatory and anticancer properties.

Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine and pyrazole rings may facilitate binding to active sites, while the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide with six analogs from the evidence, focusing on structural variations, synthetic approaches, and physicochemical properties.

Structural Variations and Key Features

Key Observations :

- Piperazine Substitutions: The target compound’s pyrazole-ethyl group on piperazine distinguishes it from phenyl (e.g., ), cyanophenyl (e.g., ), or trifluoromethylphenyl (e.g., ) substituents in analogs. Pyrazole may enhance hydrogen bonding or π-π stacking in target interactions compared to purely aromatic or electron-withdrawing groups.

- Linker Flexibility : The oxoethyl linker is conserved across most analogs, suggesting its importance in maintaining spatial orientation between the benzamide and piperazine moieties.

Key Observations :

- The target compound’s synthesis likely mirrors methods in , involving nucleophilic substitution or coupling reactions.

- Low yields (e.g., 32% for 3a ) highlight challenges in piperazine-functionalized benzamide synthesis, possibly due to steric hindrance or purification complexity.

Physicochemical and Spectroscopic Data

Implications for Drug Design

- Receptor Binding : Pyrazole in the target compound may confer selectivity for dopamine or serotonin receptors, as seen in piperazine-based CNS ligands .

- Solubility and Bioavailability : The unsubstituted benzamide and pyrazole-ethyl groups may improve aqueous solubility compared to halogenated analogs (e.g., ).

- Synthetic Scalability : Low yields in analogs (e.g., 32% for 3a ) suggest optimization is needed for industrial-scale production.

Biological Activity

N-(2-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 358.4 g/mol. Its structure features a benzamide core with a pyrazole-linked piperazine moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N4O3 |

| Molecular Weight | 358.4 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain pyrazole derivatives demonstrate effective fungicidal activity against Pyricularia oryae, with inhibition rates reaching up to 77.8% at concentrations of 500 mg/L .

Insecticidal Activity

Insecticidal assays reveal that pyrazole-linked compounds can significantly impact pest species such as Mythimna separate and Helicoverpa armigera. For example, one derivative exhibited a lethal concentration (LC50) of 14.01 mg/L against Mythimna separate, indicating its potential as an insecticide .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines to evaluate the potential of pyrazole derivatives as anticancer agents. For instance, certain compounds showed IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacological Effects

The neuropharmacological profile of pyrazole derivatives indicates potential anticonvulsant properties. Compounds have been reported to eliminate tonic extensor phases in animal models, showcasing their ability to modulate neurotransmitter systems effectively .

Case Study 1: Insecticidal Efficacy

In a study assessing the insecticidal efficacy of various pyrazole derivatives, compound 14q demonstrated a significant mortality rate against Mythimna separate at a concentration of 500 mg/L. The study highlighted the structure-activity relationship (SAR), noting that modifications in the piperazine moiety enhanced biological activity.

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of these compounds against Pyricularia oryae. The results indicated that compound 14h not only inhibited fungal growth significantly but also presented lower toxicity levels in zebrafish embryos compared to traditional fungicides, suggesting a safer alternative for agricultural applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.